molecular formula C17H12BrNO B3162291 N-Phenyl 4-bromonaphthamide CAS No. 87700-83-2

N-Phenyl 4-bromonaphthamide

Cat. No. B3162291
CAS RN: 87700-83-2
M. Wt: 326.2 g/mol
InChI Key: JYEXTBUDNDIBBS-UHFFFAOYSA-N
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Description

“N-Phenyl 4-bromonaphthamide” is a chemical compound with the molecular formula C17H12BrNO . It has a molecular weight of 326.19 g/mol .


Molecular Structure Analysis

The InChI code for “N-Phenyl 4-bromonaphthamide” is 1S/C17H12BrNO/c18-16-11-10-15 (13-8-4-5-9-14 (13)16)17 (20)19-12-6-2-1-3-7-12/h1-11H, (H,19,20) . This suggests that the compound has a planar structure .


Chemical Reactions Analysis

While specific chemical reactions involving “N-Phenyl 4-bromonaphthamide” are not available, it’s known that similar compounds can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Scientific Research Applications

Synthesis of Novel Compounds

“N-Phenyl 4-bromonaphthamide” can be used in the synthesis of novel compounds. For instance, it has been used in the design and synthesis of compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Antimicrobial Applications

The synthesized compounds from “N-Phenyl 4-bromonaphthamide” have shown promising antimicrobial activity. They have been tested against bacterial and fungal strains . Particularly, they have shown potential for developing novel antimicrobial agents to fight Gram-positive pathogens, especially Enterococcus faecium biofilm-associated infections .

Antioxidant Applications

The compounds synthesized from “N-Phenyl 4-bromonaphthamide” have also been tested for antioxidant activity. They have been evaluated by DPPH, ABTS, and ferric reducing power assays .

Toxicity Testing

The synthesized compounds have been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This kind of testing is crucial in assessing the environmental impact of these compounds.

In Silico Studies

In silico studies have been performed on the synthesized compounds for potential antimicrobial effect and toxicity . These studies are important in predicting the behavior of these compounds in biological systems.

Future Directions

While specific future directions for “N-Phenyl 4-bromonaphthamide” are not available, research on similar compounds like 1,8-naphthalimide derivatives is ongoing. These compounds have been used as fluorescent molecules in various fields and have potential applications in technologies like full-color flat panel displays and eco-friendly solid-state lighting .

Mechanism of Action

Mode of Action

It is generally understood that drugs exert their effects by interacting with specific receptors or enzymes in the body . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment.

properties

IUPAC Name

4-bromo-N-phenylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(20)19-12-6-2-1-3-7-12/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEXTBUDNDIBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl 4-bromonaphthamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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